molecular formula C12H9ClN4O2 B1383588 Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate CAS No. 1251017-01-2

Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate

Cat. No.: B1383588
CAS No.: 1251017-01-2
M. Wt: 276.68 g/mol
InChI Key: METOLEXRCFYQHV-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate is a chemical compound belonging to the class of triazoloquinoxaline derivatives

Biochemical Analysis

Biochemical Properties

Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to exhibit potent antiviral and antimicrobial activities by inhibiting the replication of viruses and the growth of bacteria . The compound interacts with enzymes such as DNA polymerase and reverse transcriptase, inhibiting their activity and thereby preventing the replication of viral DNA and RNA . Additionally, it binds to bacterial ribosomes, disrupting protein synthesis and leading to bacterial cell death .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It also affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, it disrupts cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and cell viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity . For example, it binds to the active site of DNA polymerase, blocking its ability to synthesize DNA . Additionally, it interacts with cell surface receptors, triggering downstream signaling pathways that result in changes in gene expression . The compound also acts as an enzyme inhibitor, preventing the activity of enzymes involved in cellular metabolism and DNA replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo settings . In vitro studies have shown that prolonged exposure to the compound can lead to cumulative cytotoxic effects, resulting in decreased cell viability and increased apoptosis . In vivo studies have demonstrated that the compound can induce long-term changes in tissue structure and function, particularly in rapidly dividing cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antiviral and antimicrobial activity, without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects . Toxicity studies have shown that high doses of the compound can lead to organ damage and systemic toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall pharmacological effects of the compound . Additionally, the compound can affect metabolic flux and alter the levels of key metabolites, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The compound’s localization and accumulation are influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of transporters .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . It can be targeted to specific subcellular compartments through post-translational modifications and targeting signals . For example, the compound may be directed to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . The subcellular localization of the compound is crucial for its pharmacological effects and can influence its efficacy and toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate typically involves the following steps:

  • Formation of the Quinoxaline Core: The synthesis begins with the formation of the quinoxaline core, which can be achieved through the condensation of 1,2-diamines with 1,2-diketones.

  • Introduction of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving hydrazine and a suitable aldehyde or ketone.

  • Chlorination: Chlorination of the triazoloquinoxaline core is performed using appropriate chlorinating agents.

  • Esterification: The final step involves esterification of the carboxylic acid group with ethanol to produce the ethyl ester derivative.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

  • Substitution: Amines, thiols, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted triazoloquinoxaline derivatives.

Scientific Research Applications

Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research has explored its use as a potential therapeutic agent, particularly in the development of anticancer drugs.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate is compared with other similar compounds, such as:

  • Ethyl 4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate

  • Ethyl 4-nitro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate

  • Ethyl 4-hydroxy-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate

These compounds share the triazoloquinoxaline core but differ in their substituents, leading to variations in their chemical properties and biological activities. This compound is unique in its chloro substituent, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O2/c1-2-19-12(18)11-16-15-10-9(13)14-7-5-3-4-6-8(7)17(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METOLEXRCFYQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1C3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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